molecular formula C21H19ClN4O3S B2919429 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894043-85-7

2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2919429
CAS No.: 894043-85-7
M. Wt: 442.92
InChI Key: MHWXINCIQLVARW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a synthetic small molecule with the CAS number 894043-85-7 and a molecular weight of 442.92 g/mol. Its molecular formula is C21H19ClN4O3S . This compound features a complex structure that incorporates a benzamide moiety linked to a thiazolo[3,2-b][1,2,4]triazole core, which is further substituted with a 3,4-dimethoxyphenyl group . This molecular architecture is of significant interest in medicinal chemistry research, particularly in the exploration of heterocyclic compounds. The 1,2,4-triazole nucleus and its fused derivatives, such as the one in this compound, are well-documented in scientific literature for possessing a wide spectrum of biological activities . Researchers are actively investigating similar structures for their potential as antibacterial, antifungal, antitubercular, anti-inflammatory, and anticancer agents . The presence of the thiazolo[3,2-b][1,2,4]triazole system suggests this compound may serve as a valuable chemical scaffold or pharmacophore for designing new bioactive molecules. It is available for research and development purposes with a stated purity of 90% and above . This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-28-17-8-7-13(11-18(17)29-2)19-24-21-26(25-19)14(12-30-21)9-10-23-20(27)15-5-3-4-6-16(15)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWXINCIQLVARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under acidic or basic conditions to form the thiazole ring.

    Attachment of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole intermediate reacts with 3,4-dimethoxyphenyl halides.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazolo[3,2-b][1,2,4]triazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chloro group on the benzamide can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Amines or hydroxylated products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It features a benzamide core linked to a thiazolo[3,2-b][1,2,4]triazole moiety. Note that the information is intended for research purposes only and should not be used for human or veterinary applications.

Chemical Structure and Synthesis

The molecular formula for this compound is C21H19ClN4O3S. The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through the cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloesters.
  • Attachment of the 3,4-Dimethoxyphenyl Group : A nucleophilic aromatic substitution reaction is employed.
  • Benzamide Formation : The final coupling with 2-chlorobenzoyl chloride occurs in the presence of a base like triethylamine.

Industrial production involves similar synthetic routes optimized for a larger scale, such as continuous flow reactors and automated purification systems.

Biological Activity

The compound 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide represents a unique class of organic molecules that have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for this compound is C21H19ClN4O3SC_{21}H_{19}ClN_{4}O_{3}S, and it features a complex structure combining a benzamide core with a thiazolo[3,2-b][1,2,4]triazole moiety. The synthesis typically involves several steps:

  • Formation of Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through the cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloesters.
  • Attachment of the 3,4-Dimethoxyphenyl Group : A nucleophilic aromatic substitution reaction is employed.
  • Benzamide Formation : The final coupling with 2-chlorobenzoyl chloride occurs in the presence of a base like triethylamine.

Anticancer Properties

Recent studies have demonstrated that compounds containing the triazole and thiazole rings exhibit significant anticancer activity. Specifically, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Topoisomerase II Inhibition : Some analogs have been reported to inhibit topoisomerase II activity effectively, which is crucial for DNA replication and repair in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits both antibacterial and antifungal activities:

  • Antibacterial Effects : The compound has shown efficacy against several pathogenic bacteria comparable to standard antibiotics like chloramphenicol .
  • Antifungal Activity : It has been found to possess antifungal properties that are significant when compared to established antifungal agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within biological systems:

  • Enzyme Inhibition : The structural features allow it to bind effectively to enzymes such as acetylcholinesterase (AChE), which is critical in various neurological disorders .
  • Cellular Viability Modulation : Its influence on cellular viability has been linked to its antioxidant properties and ability to modulate inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Demonstrated significant anticancer activity through topoisomerase inhibition.
Reported strong antibacterial activity against multiple strains.
Showed promising antifungal effects comparable to standard treatments.

Comparison with Similar Compounds

Core Heterocyclic System

  • Target Compound : Thiazolo[3,2-b][1,2,4]triazole core.
  • Compound 5b () : Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with a ketone oxygen, enhancing polarity and hydrogen-bonding capacity .
  • Compound 8b () : Thiazolo[3,2-b][1,2,4]triazole with 4-chlorophenyl and 4-methoxyphenyl substituents, differing in substitution pattern compared to the target compound’s 3,4-dimethoxyphenyl group .

Substituent Analysis

Compound Substituents Electronic Effects
Target Compound 3,4-Dimethoxyphenyl (electron-donating), 2-chlorobenzamide (electron-withdrawing) Balanced electronic profile
Rip-B () 3,4-Dimethoxyphenethylamine linked to benzamide Lacks heterocyclic core; simpler analog
9b () 4-Methoxyphenyl and phenyl groups Electron-donating methoxy dominates
N1-(2-(2-(4-chlorophenyl)... () Oxalamide linker, 4-chlorophenyl Oxalamide enhances hydrogen bonding

Physicochemical Properties

Melting Points and Yields

Compound Melting Point (°C) Yield (%) Reference
Target Compound Not reported Not reported
5b () 233–235 76
8b () 130–132 85
9b () 140–142 96

Higher melting points in sulfonyl-containing derivatives (e.g., 5b) suggest increased crystallinity due to polar functional groups . The target compound’s lack of a sulfonyl group may result in lower melting points compared to 5b.

Spectral Data

  • 13C NMR Shifts (Key Positions) :
    • Target Compound : Expected δ ~160–165 ppm for thiazolo-triazole carbons (based on 8b and 9b) .
    • 8b () : δ 164.61 (C-8), 157.66 (C-2) .
    • 9b () : δ 165.78 (C-8), 157.51 (C-2) .

The 3,4-dimethoxyphenyl group in the target compound may downfield-shift aromatic carbons (δ ~114–129 ppm) compared to non-methoxy analogs .

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